

Physicochemical Properties of N-(2-Heptyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: **N-(2-Heptyl)aniline**

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Abstract

This technical guide provides a summary of the available physicochemical properties of N-heptylaniline, an isomer of **N-(2-Heptyl)aniline**, due to the limited availability of specific experimental data for the latter. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters, including boiling point, melting point, density, solubility, and pKa. These methodologies are presented to guide researchers in the experimental characterization of **N-(2-Heptyl)aniline** and related compounds.

Introduction

N-(2-Heptyl)aniline is an aromatic amine with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties is fundamental for its application, formulation, and process development. This guide addresses the current knowledge gap by presenting data for a closely related isomer and providing standardized methodologies for its experimental characterization.

Physicochemical Data

Direct experimental data for **N-(2-Heptyl)aniline** is not readily available in the public domain. The following table summarizes the known physicochemical properties of the related isomer, N-

Heptylaniline. It is crucial to note that these values may differ from those of **N-(2-Heptyl)aniline** and should be used as estimations only.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₁ N	[1]
Molecular Weight	191.31 g/mol	[1]
Boiling Point	160-161 °C at 21 Torr	[2]
Density	0.906 g/cm ³ (Predicted)	[2]
pKa	5.05 ± 0.50 (Predicted)	[2]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a liquid organic compound such as **N-(2-Heptyl)aniline**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[3\]](#) The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[\[3\]](#)[\[4\]](#)

Methodology: Capillary Method[\[3\]](#)[\[4\]](#)

- Sample Preparation: A small amount of the liquid sample is introduced into a fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.
- Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) containing a high-boiling point liquid like paraffin oil.[\[4\]](#)
- Heating: The heating bath is gently and uniformly heated.

- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.
- Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.



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Boiling Point Determination Workflow

Determination of Melting Point

Since **N-(2-Heptyl)aniline** is expected to be a liquid at room temperature, the determination of its melting point would be relevant if it were to solidify at lower temperatures or for purity assessment of a solid derivative. The capillary method is also widely used for melting point determination of solids.[5][6]

Methodology: Capillary Method for Solids[5]

- Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.
- Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube.[5][7]
- Heating: The apparatus is heated slowly and steadily.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are observed.

- Melting Point Range: The recorded temperature range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.[5][7]



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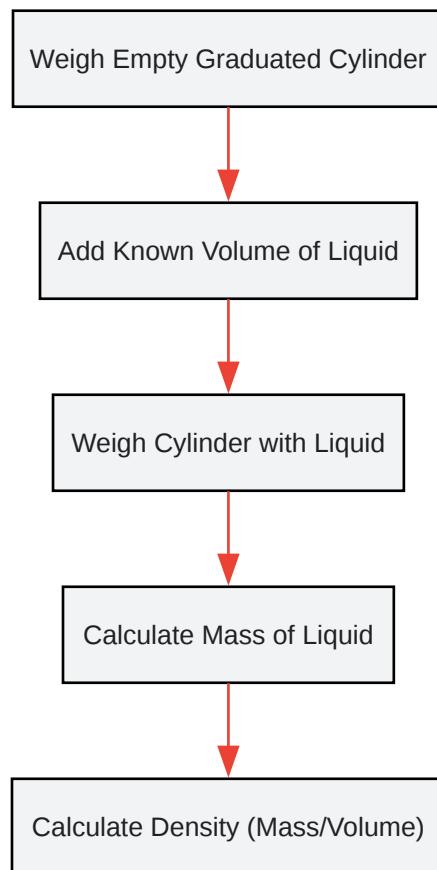
Melting Point Determination Workflow

Determination of Density

The density of a liquid can be determined using several methods, including the use of a pycnometer or by measuring the mass of a known volume.[8][9]

Methodology: Using a Graduated Cylinder and Balance[10][11]

- Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.
- Volume Measurement: A specific volume of the liquid is accurately measured into the graduated cylinder.
- Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.
- Mass of Liquid: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
- Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.



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Density Determination Workflow

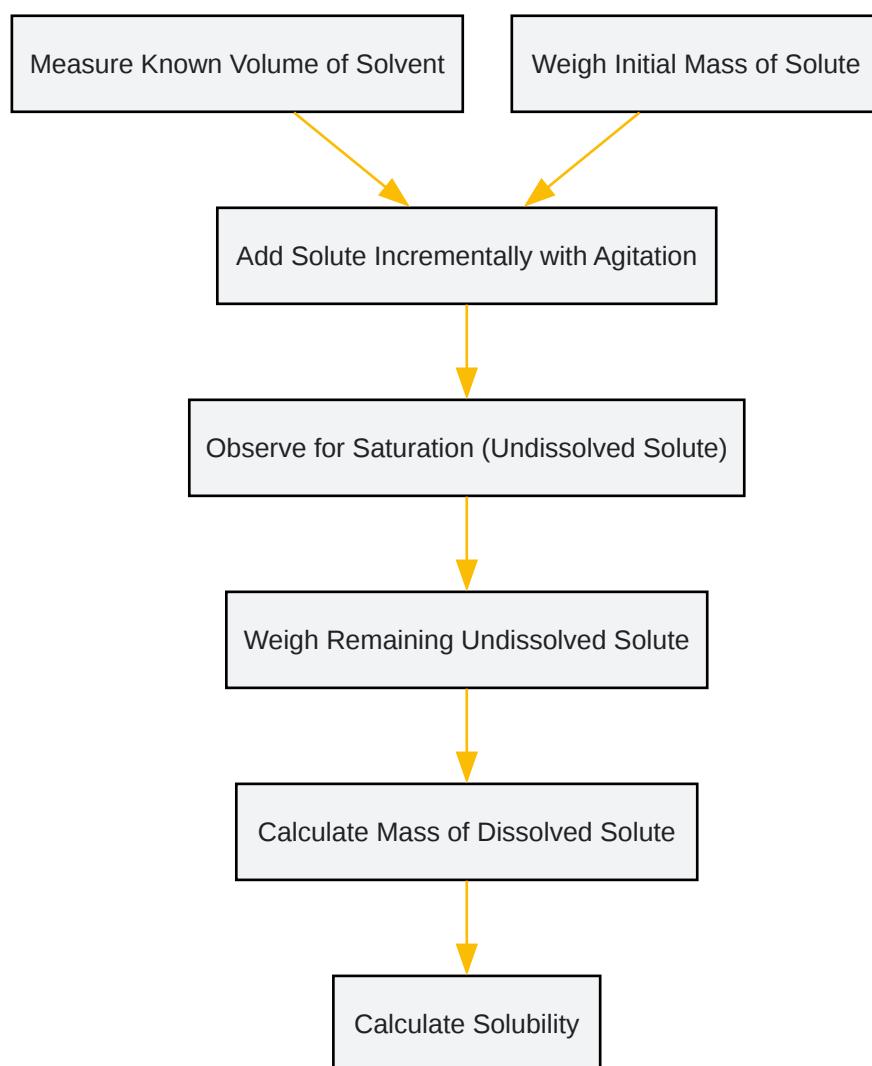
Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[12]

Methodology: Saturation Method[12][13]

- Solvent Measurement: A known volume of the solvent (e.g., distilled water) is placed in a test tube.
- Initial Mass of Solute: A known mass of the solute is weighed.
- Incremental Addition: Small, known amounts of the solute are added to the solvent.

- Dissolution: After each addition, the mixture is agitated thoroughly to ensure maximum dissolution.
- Saturation Point: The addition of solute is stopped when a small amount of undissolved solid remains, indicating that the solution is saturated.
- Final Mass of Solute: The mass of the remaining, undissolved solute is measured.
- Solubility Calculation: The mass of the dissolved solute is calculated by subtracting the final mass from the initial mass. The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).



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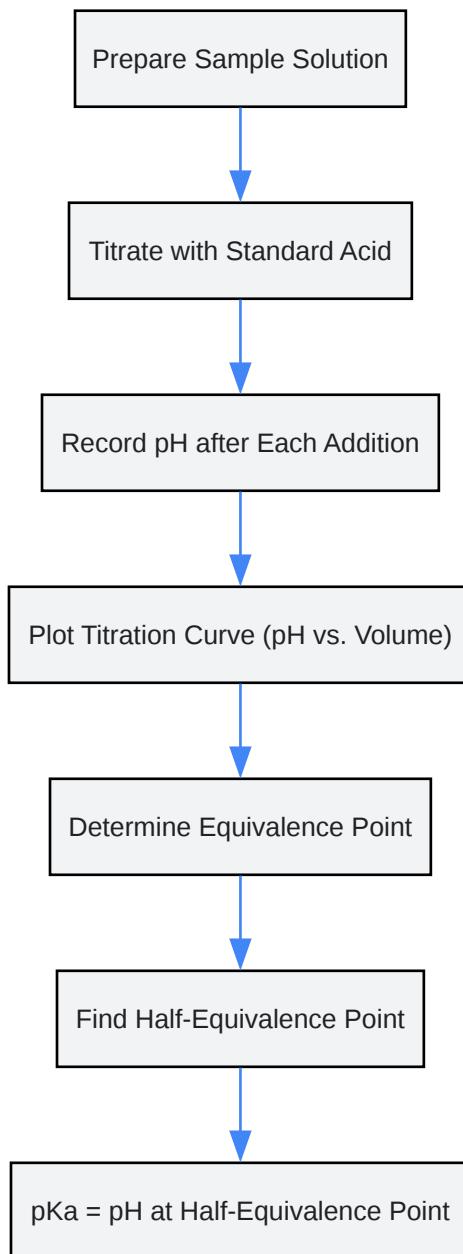
Solubility Determination Workflow

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine like **N-(2-Heptyl)aniline**, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for pKa determination.[\[14\]](#)[\[15\]](#)

Methodology: Potentiometric Titration[\[14\]](#)[\[16\]](#)

- Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).
- Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.
- Initial pH: The initial pH of the sample solution is recorded.
- Titration: The acidic titrant is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded.
- Equivalence Point: The titration is continued past the equivalence point, which is the point of the steepest pH change.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The volume at the half-equivalence point is determined.
- pKa Determination: The pKa is equal to the pH at the half-equivalence point.



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pKa Determination via Titration

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the searched literature regarding signaling pathways directly involving **N-(2-Heptyl)aniline**. The experimental workflows provided in this guide are for the determination of its fundamental physicochemical properties.

Conclusion

This technical guide has summarized the currently available, albeit limited, physicochemical data for an isomer of **N-(2-Heptyl)aniline** and has provided detailed, standardized protocols for the experimental determination of its key properties. The methodologies and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the comprehensive characterization of this and other related novel compounds. Accurate experimental determination of these properties is essential for future research and development involving **N-(2-Heptyl)aniline**.

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